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Introduction

The isolation of high-quality, intact total RNA is a critical prerequisite for a multitude of

molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR),

RNA sequencing (RNA-Seq), microarray analysis, and northern blotting. Guanidine-based lysis

reagents are widely recognized for their efficacy in denaturing proteins and inactivating

RNases, thereby preserving RNA integrity during the extraction process.[1][2] This document

provides detailed application notes and protocols for the use of guanidine phosphate-based

methods, specifically focusing on the widely utilized guanidinium thiocyanate-phenol-

chloroform extraction technique.

Principle of the Method

Guanidinium thiocyanate is a potent chaotropic agent that disrupts cellular structures and

denatures proteins, including the ubiquitous and highly stable RNase enzymes.[1][2][3] The

addition of phenol and chloroform facilitates the separation of cellular components into distinct

aqueous and organic phases.[4][5] Under acidic conditions, RNA is selectively retained in the

upper aqueous phase, while DNA partitions to the interphase and proteins are extracted into

the lower organic phase.[4][5][6] The RNA is then precipitated from the aqueous phase using

isopropanol, washed with ethanol to remove salts, and resuspended in an RNase-free solution.

[4]
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This method is suitable for the isolation of total RNA from a wide variety of biological materials,

including:

Cultured cells (adherent and suspension)

Animal and plant tissues

Bacteria

Yeast

The isolated RNA is of high purity and is suitable for a range of downstream applications

sensitive to RNase activity and protein contamination.

Quantitative Data Summary
The yield and purity of isolated RNA can vary depending on the sample type, amount of

starting material, and the specific protocol used. The following table summarizes typical

quantitative data obtained using guanidine phosphate-based methods.

Sample Type
Starting
Amount

Typical RNA
Yield (µg)

A260/A280
Ratio

A260/A230
Ratio

Cultured HeLa

Cells
1 x 10^7 cells 50 - 100 1.8 - 2.1 > 1.8

Mouse Liver 100 mg 500 - 800 1.8 - 2.0 > 1.8

Mouse Brain 100 mg 100 - 200 1.8 - 2.0 > 1.8

E. coli 1 x 10^9 cells 80 - 120 1.8 - 2.1 > 1.8

Note: A260/A280 ratio is an indicator of protein contamination, with a ratio of ~2.0 generally

considered pure for RNA.[2][3] The A260/A230 ratio is an indicator of contamination by

guanidine thiocyanate and other organic compounds, with a ratio of >1.8 desired.[2]

Experimental Protocols
Protocol 1: Total RNA Isolation from Cultured Cells
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Materials:

Phosphate-buffered saline (PBS), RNase-free

Guanidine thiocyanate lysis solution (e.g., TRIzol®, TRI Reagent®)[4]

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water or TE buffer

Procedure:

Cell Lysis:

For adherent cells, wash the cell monolayer with PBS and then lyse the cells directly in the

culture dish by adding 1 mL of guanidine thiocyanate lysis solution per 10 cm² of culture

surface area.

For suspension cells, pellet the cells by centrifugation, discard the supernatant, and lyse

the cell pellet in 1 mL of guanidine thiocyanate lysis solution per 5-10 x 10^6 cells.

Phase Separation:

Transfer the cell lysate to a microcentrifuge tube.

Add 0.2 mL of chloroform per 1 mL of lysis solution.

Cap the tube securely and vortex vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.[7]

Centrifuge at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation:
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Carefully transfer the upper aqueous phase to a fresh tube.

Add 0.5 mL of isopropanol per 1 mL of the initial lysis solution used.

Mix by inverting the tube and incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.[7]

RNA Wash:

Discard the supernatant.

Wash the RNA pellet by adding at least 1 mL of 75% ethanol.

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Resuspension:

Discard the ethanol wash.

Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease solubility.

Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.

Incubate at 55-60°C for 10-15 minutes to aid dissolution.[8]

Protocol 2: Total RNA Isolation from Tissues

Materials:

Same as Protocol 1

Liquid nitrogen

Mortar and pestle or tissue homogenizer

Procedure:
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Tissue Homogenization:

Immediately freeze fresh tissue in liquid nitrogen to prevent RNA degradation.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

Add 1 mL of guanidine thiocyanate lysis solution per 50-100 mg of tissue powder and

homogenize further using a tissue homogenizer.

Phase Separation, RNA Precipitation, Wash, and Resuspension:

Follow steps 2-5 from Protocol 1. For tissue samples, an additional centrifugation step

(12,000 x g for 10 minutes at 4°C) may be necessary after homogenization to pellet

insoluble material before proceeding to phase separation.[9]
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Caption: Workflow of Guanidine Phosphate-Based Total RNA Isolation.
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Caption: Mechanism of RNase Inactivation by Guanidinium Thiocyanate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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